1-Methyl-3,8-phosphonanedione 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,8-phosphonanedione 1-oxide is an organophosphorus compound with the molecular formula C9H15O3P. This compound is known for its unique chemical structure, which includes a phosphonate group and a ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,8-phosphonanedione 1-oxide typically involves the reaction of appropriate phosphonate esters with ketones under controlled conditions. One common method includes the use of polyphosphate esters and oximes, which are heated to facilitate the formation of the desired product . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of supported noble-metal nanoparticles as catalysts has also been explored to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3,8-phosphonanedione 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3,8-phosphonanedione 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies and drug development.
Wirkmechanismus
The mechanism of action of 1-Methyl-3,8-phosphonanedione 1-oxide involves its interaction with molecular targets through its phosphonate and ketone groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as it can modulate redox states within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-3-octylimidazolium chloride
- 1-Dodecylpyridinium chloride
- 1-Methyl-3-phenylisoquinoline derivatives
Uniqueness
1-Methyl-3,8-phosphonanedione 1-oxide stands out due to its unique combination of a phosphonate and ketone group, which imparts distinct chemical reactivity and stability. Unlike other similar compounds, it can participate in a broader range of chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
65114-88-7 |
---|---|
Molekularformel |
C9H15O3P |
Molekulargewicht |
202.19 g/mol |
IUPAC-Name |
1-methyl-1-oxo-1λ5-phosphonane-3,8-dione |
InChI |
InChI=1S/C9H15O3P/c1-13(12)6-8(10)4-2-3-5-9(11)7-13/h2-7H2,1H3 |
InChI-Schlüssel |
OOHLASAKLKPPJE-UHFFFAOYSA-N |
Kanonische SMILES |
CP1(=O)CC(=O)CCCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.